molecular formula C7H5Cl2NO2 B1591953 4,6-Dichloro-2-methylnicotinic acid CAS No. 693286-31-6

4,6-Dichloro-2-methylnicotinic acid

Cat. No. B1591953
CAS RN: 693286-31-6
M. Wt: 206.02 g/mol
InChI Key: GWYIZOFIYNAMAC-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-methylnicotinic Acid is a chemical compound with the CAS number 693286-31-6 .


Molecular Structure Analysis

The molecular formula of 4,6-Dichloro-2-methylnicotinic acid is C7H5Cl2NO2 . The InChI code is 1S/C7H5Cl2NO2/c1-3-6(7(11)12)4(8)2-5(9)10-3/h2H,1H3,(H,11,12) . This indicates that the compound contains seven carbon atoms, five hydrogen atoms, two chlorine atoms, one nitrogen atom, and two oxygen atoms.


Physical And Chemical Properties Analysis

The molecular weight of 4,6-Dichloro-2-methylnicotinic acid is 206.03 . It has a density of 1.5±0.1 g/cm3 . The boiling point is 336.3±37.0 °C at 760 mmHg . The compound is solid at room temperature .

Scientific Research Applications

Analysis of Global Trends in Herbicide Toxicity Studies

An extensive scientometric review was conducted on the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid, a chemical structurally related to 4,6-Dichloro-2-methylnicotinic acid. The review focused on the developments in the field, emphasizing the influence of this herbicide in toxicology and biochemical and molecular biology studies. It highlighted the growing trends in occupational risk, neurotoxicity, and resistance to herbicides, especially in aquatic species and in the context of molecular imprinting (Zuanazzi, Ghisi, & Oliveira, 2020).

Application in Technetium-binding Ligands

Research on 6-Hydrazinonicotinic acid (HYNIC) and its analogs, which include compounds related to 4,6-Dichloro-2-methylnicotinic acid, explored their use as bifunctional chelators for technetium. This study was crucial for understanding the coordination chemistry of technetium with these ligands and its implications for bioconjugate synthesis in medical imaging and diagnostics (Meszaros, Dose, Biagini, & Blower, 2011).

Supramolecular Assembly of Silver(I) Coordination Compounds

Research focused on the structural diversity arising from the coordination of silver(I) with compounds including 2-chloro-6-methylnicotinic acid, which is structurally similar to 4,6-Dichloro-2-methylnicotinic acid. The study revealed variations in structural formations due to different degrees of protonation of the ligand, highlighting the complexities in predicting hydrogen-bonded networks in transition-metal systems with these compounds (Aakeröy & Beatty, 1999).

Herbicide Mode of Action

A study provided insights into the mode of action of 2,4-Dichlorophenoxyacetic acid, closely related to 4,6-Dichloro-2-methylnicotinic acid, as an herbicide. It discussed the molecular mechanisms, including the physiological process, perception, and signal transduction under herbicide treatment, contributing significantly to the understanding of how such compounds affect plant biology (Song, 2014).

Steroid Conjugates in Cancer Research

The study on steroid conjugates of Dichloro(6‐aminomethylnicotinate)platinum(II) examined their effects on DNA, sex hormone binding globulin, the estrogen receptor, and various breast cancer cell lines. This research has implications for cancer treatment, particularly in understanding the molecular interactions and potential therapeutic applications of these conjugates (Schobert et al., 2007).

Solid-Liquid Equilibrium Behavior

A comprehensive study investigated the structure and properties of 6-Chloronicotinic acid, a compound related to 4,6-Dichloro-2-methylnicotinic acid, in both solid and solution phases. This research is significant in understanding the solubility behavior and thermodynamic properties of such compounds in different solvents, which is crucial for various industrial and research applications (Guo et al., 2021).

Electrocatalytic Synthesis

The electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes under mild conditions was explored, demonstrating the potential for electrosynthesis of this compound, which is structurally similar to 4,6-Dichloro-2-methylnicotinic acid. This study contributes to the field of electrochemistry, particularly in the synthesis of complex organic compounds (Gennaro et al., 2004).

Safety and Hazards

The safety data sheet (SDS) for 4,6-Dichloro-2-methylnicotinic acid indicates that it is a hazardous compound . The GHS pictograms show that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements recommend avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4,6-dichloro-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-3-6(7(11)12)4(8)2-5(9)10-3/h2H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYIZOFIYNAMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10605803
Record name 4,6-Dichloro-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

693286-31-6
Record name 4,6-Dichloro-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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